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A Comparative Guide to the Selectivity Profile of Mitiperstat (AZD4831) Against Related

Peroxidases

Introduction
Mitiperstat (AZD4831) is an investigational, orally administered, irreversible inhibitor of

myeloperoxidase (MPO).[1] MPO is a heme-containing enzyme found in neutrophils and

monocytes that plays a role in oxidative stress and inflammatory pathways.[2][3] As such, MPO

has been identified as a therapeutic target for various cardiovascular and inflammatory

diseases, including heart failure with preserved ejection fraction (HFpEF), chronic obstructive

pulmonary disease (COPD), and nonalcoholic steatohepatitis.[2][4]

Given that several related peroxidases exist in the human body, each with distinct physiological

functions, the selectivity of an MPO inhibitor is a critical aspect of its preclinical and clinical

evaluation. This guide provides a comparative analysis of Mitiperstat's selectivity against key

related peroxidases: Thyroid Peroxidase (TPO), Eosinophil Peroxidase (EPO), and

Lactoperoxidase (LPO).

Quantitative Selectivity Profile
The inhibitory activity of Mitiperstat against MPO and its related peroxidases has been

quantified using half-maximal inhibitory concentration (IC50) values. A lower IC50 value

indicates greater potency. The data presented below is summarized from in vitro studies.
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Enzyme IC50 (nM) Selectivity vs. MPO Reference(s)

Myeloperoxidase

(MPO)
1.5 - [2][5]

Thyroid Peroxidase

(TPO)
690 ~460-fold [5][6]

Eosinophil Peroxidase

(EPO)
~75* ~50-fold [2][3]

Lactoperoxidase

(LPO)
N/A N/A

Note: The IC50 for EPO is estimated based on a reported 50-fold drop in potency compared to

MPO.[2][3] Data for LPO is not currently available in published literature.

Signaling Pathways and Functional Implications of
Selectivity
The high selectivity of Mitiperstat for MPO over other peroxidases is crucial for minimizing off-

target effects. The following diagrams illustrate the primary pathways of each enzyme and the

rationale for selective inhibition.

Myeloperoxidase (MPO) Pathway
MPO is released by neutrophils at sites of inflammation. It catalyzes the reaction of hydrogen

peroxide (H₂O₂) with chloride ions (Cl⁻) to produce hypochlorous acid (HOCl), a potent

oxidizing agent. Overproduction of MPO-derived oxidants is linked to tissue damage and the

pathophysiology of various inflammatory diseases. Mitiperstat's primary therapeutic action is

the inhibition of this pathway.
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MPO signaling pathway and inhibition by Mitiperstat.

Thyroid Peroxidase (TPO) Pathway
TPO is a key enzyme in the thyroid gland, essential for the synthesis of thyroid hormones (T4

and T3). It catalyzes the iodination of tyrosine residues on thyroglobulin. Inhibition of TPO can

lead to hypothyroidism, making high selectivity for MPO over TPO a critical safety feature for

any MPO inhibitor. Mitiperstat demonstrates a greater than 450-fold selectivity for MPO over

TPO, minimizing the risk of impacting thyroid function.[2][5]
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Simplified pathway of thyroid hormone synthesis by TPO.

Eosinophil Peroxidase (EPO) Pathway
EPO is found in eosinophils and, like MPO, contributes to immune responses. It can generate

reactive oxygen species and is implicated in the pathology of allergic inflammation and some

cancers through pathways involving HER2 receptor activation. While structurally related to

MPO, Mitiperstat is approximately 50-fold less potent against EPO, suggesting a reduced

impact on eosinophil-mediated responses.[2][3]
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EPO signaling through the HER2 receptor.

Lactoperoxidase (LPO) Function
LPO is secreted in milk, saliva, and tears and is part of the innate immune system, providing

antimicrobial defense at mucosal surfaces. It catalyzes the oxidation of thiocyanate ions to

produce hypothiocyanite, which has bacteriostatic properties. While specific inhibitory data for

Mitiperstat against LPO is not available, the high selectivity for MPO suggests that

interference with this protective mucosal system is likely to be minimal.

Experimental Protocols
The determination of IC50 values for peroxidase inhibitors typically involves in vitro enzyme

activity assays. While the specific protocols for AZD4831 are proprietary, the general

methodology can be outlined based on standard biochemical practices.

General Peroxidase Inhibition Assay Workflow
A common method to assess peroxidase activity and inhibition is a chemiluminescent or

colorimetric assay. The workflow involves measuring the enzyme's ability to catalyze a reaction
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that produces a detectable signal in the presence of its substrates and varying concentrations

of the inhibitor.
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General workflow for a peroxidase inhibition assay.

Key Steps in the Protocol:
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Enzyme and Inhibitor Preparation: Purified recombinant human peroxidases (MPO, TPO,

EPO) are used. Mitiperstat is prepared in a series of dilutions to test a range of

concentrations.

Pre-incubation: The enzyme is pre-incubated with each concentration of Mitiperstat for a

defined period. This allows the inhibitor to bind to the enzyme. For irreversible inhibitors like

Mitiperstat, this step is critical.

Reaction Initiation: The enzymatic reaction is started by adding a substrate mixture. For a

chemiluminescent assay, this typically includes hydrogen peroxide (H₂O₂) and a luminol-

based substrate.[5]

Signal Detection: The light output (for chemiluminescence) or change in absorbance (for

colorimetric assays) is measured using a plate reader. The rate of the reaction is determined

from this signal.

Data Analysis: The percentage of enzyme activity inhibition is calculated for each Mitiperstat
concentration relative to a control without the inhibitor. These values are then plotted against

the logarithm of the inhibitor concentration, and the IC50 value is determined from the

resulting dose-response curve.

Irreversibility Assessment: To confirm irreversible inhibition, a "tight binding assay" or a

washout experiment may be performed. In this assay, the enzyme-inhibitor complex is

subjected to washing steps to remove any unbound inhibitor. If the inhibition persists after

washing, it indicates an irreversible or very slowly reversible mechanism.[3]

Conclusion
The available data demonstrates that Mitiperstat (AZD4831) is a highly potent and selective

irreversible inhibitor of myeloperoxidase. Its selectivity profile, particularly the ~460-fold lower

potency against thyroid peroxidase, is a key feature that suggests a lower risk of off-target

effects on thyroid hormone production. The moderate selectivity over eosinophil peroxidase

and the inferred high selectivity over lactoperoxidase further support its targeted mechanism of

action. This profile makes Mitiperstat a promising candidate for diseases where MPO-driven

inflammation and oxidative stress are key pathological drivers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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